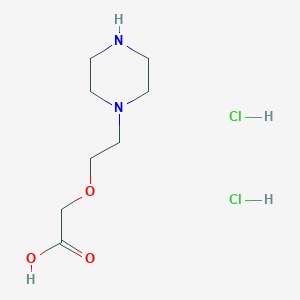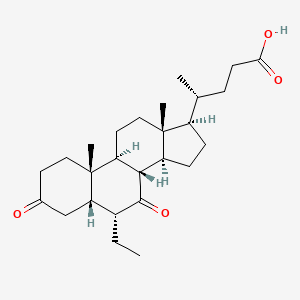
(5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid is a synthetic bile acid derivative Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid typically involves multiple steps, starting from cholic acid. The process includes selective oxidation, esterification, and hydrolysis reactions. Specific reagents and catalysts, such as oxidizing agents and acid catalysts, are employed to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often utilized to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using agents like sodium borohydride.
Substitution: Reactions where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acid catalysts for esterification). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized bile acid derivatives, while reduction may produce less oxidized forms.
Aplicaciones Científicas De Investigación
(5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and reactions.
Biology: Investigated for its role in cellular processes and interactions with biological membranes.
Medicine: Explored for potential therapeutic applications, including as a drug delivery agent or in the treatment of liver diseases.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the body. It may modulate the activity of enzymes involved in bile acid metabolism and influence cellular signaling pathways. The compound’s effects are mediated through its binding to specific molecular targets, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Cholic Acid: A primary bile acid with similar structural features but different functional groups.
Chenodeoxycholic Acid: Another primary bile acid with distinct biological activities.
Deoxycholic Acid: A secondary bile acid formed from the bacterial metabolism of primary bile acids.
Uniqueness
(5b,6a)-6-Ethyl-3,7-dioxo-cholan-24-oic Acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications may enhance its stability, solubility, and interaction with biological targets compared to other bile acids.
Propiedades
Fórmula molecular |
C26H40O4 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H40O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15,17-21,23H,5-14H2,1-4H3,(H,28,29)/t15-,17-,18-,19+,20+,21+,23+,25-,26-/m1/s1 |
Clave InChI |
OCZIOLLYUOEAQJ-ZOWSFIAQSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H]2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C |
SMILES canónico |
CCC1C2CC(=O)CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
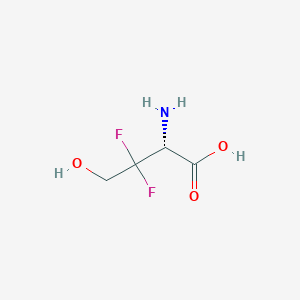
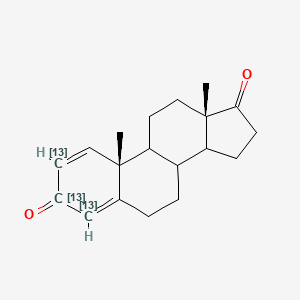
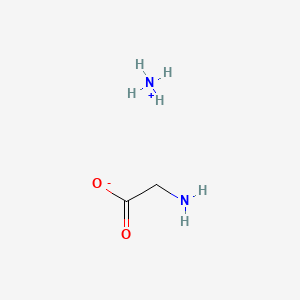
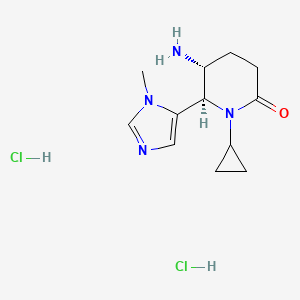
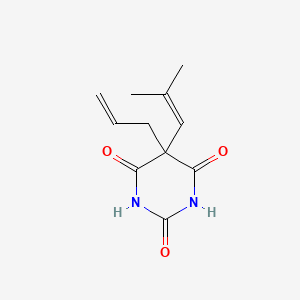
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)

